molecular formula C12H13NO B14637455 o-Phenylphenol ammonium salt CAS No. 52704-98-0

o-Phenylphenol ammonium salt

Cat. No.: B14637455
CAS No.: 52704-98-0
M. Wt: 187.24 g/mol
InChI Key: WTPWCIBYJWGZHI-UHFFFAOYSA-N
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Description

o-Phenylphenol ammonium salt is a chemical compound derived from o-Phenylphenol, which is an organic compound with the formula C12H10O. It is commonly used as a fungicide and preservative, particularly in the agricultural sector for the treatment of fruits and vegetables. The ammonium salt form enhances its solubility in water, making it more effective for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:

C12H10O+NH4OHC12H10ONH4+H2OC_{12}H_{10}O + NH_{4}OH \rightarrow C_{12}H_{10}ONH_{4} + H_{2}O C12​H10​O+NH4​OH→C12​H10​ONH4​+H2​O

This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

o-Phenylphenol ammonium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group directs the substitution to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.

Major Products

    Oxidation: Produces quinones such as para-benzoquinone.

    Reduction: Produces hydroquinones.

    Substitution: Produces various substituted phenols depending on the reagent used.

Scientific Research Applications

o-Phenylphenol ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.

    Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.

    Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.

Mechanism of Action

The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with similar antimicrobial properties but higher toxicity.

    Hexachlorophene: Another phenolic compound used as a disinfectant, known for its strong antimicrobial activity.

    Quaternary Ammonium Compounds: These compounds also exhibit antimicrobial properties but have different mechanisms of action.

Uniqueness

o-Phenylphenol ammonium salt is unique due to its enhanced solubility in water, making it more effective for applications requiring aqueous solutions. Additionally, it has a lower toxicity profile compared to phenol, making it safer for use in various applications.

Properties

CAS No.

52704-98-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

azanium;2-phenylphenolate

InChI

InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3

InChI Key

WTPWCIBYJWGZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+]

Origin of Product

United States

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